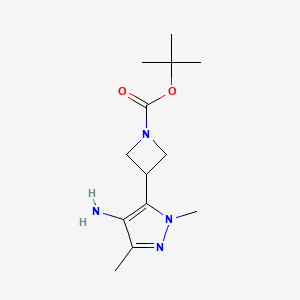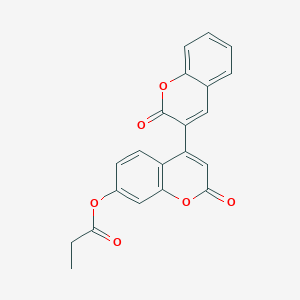
2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound has been described in the literature. It was synthesized by linking the coumarin system (7-hydroxycoumarin) to a 4-chlorobenzoyl chloride . The O-acylation reaction of 7-hydroxy-2 H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h resulted in an 88% yield .Molecular Structure Analysis
The molecular structure of this 7-substituted coumarin derivative was determined by ESI-MS, FT-IR, 1 H and 13 C NMR spectroscopic analysis, and X-ray diffractometry . In the structure, the benzene ring is oriented at an acute angle of 58.80 (13)° relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the O-acylation reaction of 7-hydroxy-2 H-chromen-2-one with 4-chlorobenzoyl chloride . This reaction was carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl propanoate and related compounds have been synthesized and characterized in various studies. For instance, Vetyugova et al. (2018) reported the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming different compounds upon refluxing in different solvents (Vetyugova et al., 2018).
Structural Analysis and Spectroscopy
- The structure of related compounds like 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one was determined using spectral methods and X-ray analysis by Ambartsumyan et al. (2012), highlighting the utility of these compounds in structural chemistry (Ambartsumyan et al., 2012).
Pharmaceutical Research
- Some derivatives of 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl propanoate have been explored for their potential pharmaceutical applications. For example, Venkateswararao et al. (2014) synthesized bis-chromenone derivatives for anti-proliferative activity against human cancer cells (Venkateswararao et al., 2014).
Material Science and Catalysis
- These compounds have also found applications in material science. For instance, in a study by Saravana Mani et al. (2018), a compound was synthesized for detecting Cr3+ ions in living cells, indicating the potential for environmental and biological sensing applications (Saravana Mani et al., 2018).
Computational Chemistry
- Computational studies, like those conducted by Arif et al. (2022), have explored the electronic and structural aspects of chromene derivatives, contributing to the understanding of their non-linear optical properties, which could be significant in the field of optoelectronics (Arif et al., 2022).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential applications, particularly in the field of medicinal chemistry given the wide range of biological and pharmacological activities exhibited by coumarin derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.
Propiedades
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c1-2-19(22)25-13-7-8-14-15(11-20(23)26-18(14)10-13)16-9-12-5-3-4-6-17(12)27-21(16)24/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPWYXBPCATLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)

![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)

![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2691463.png)
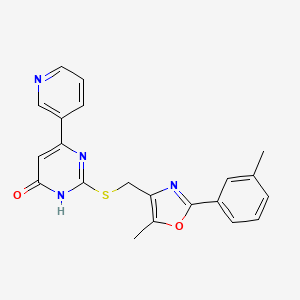

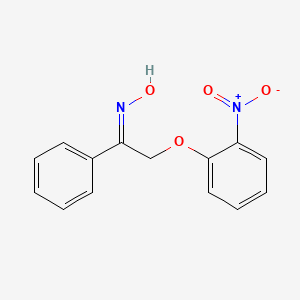
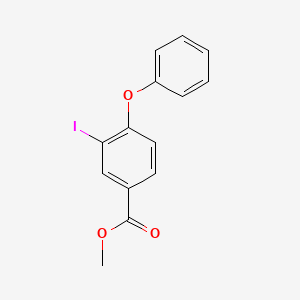

![N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2691473.png)
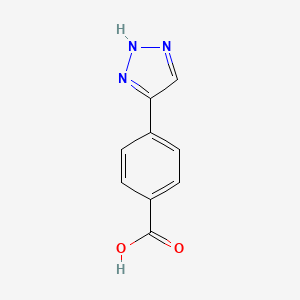
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)
